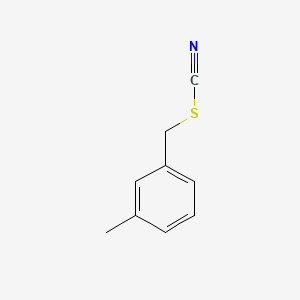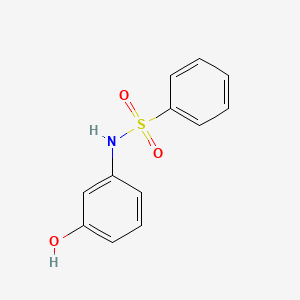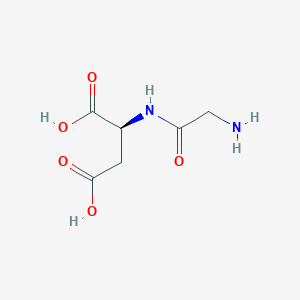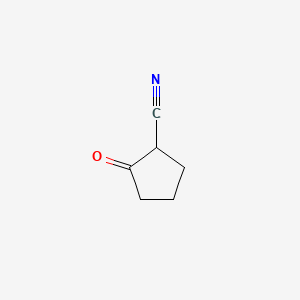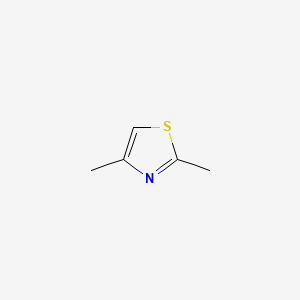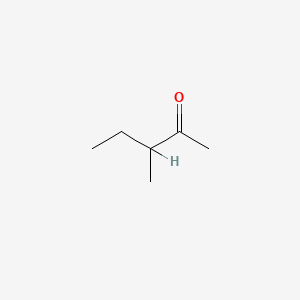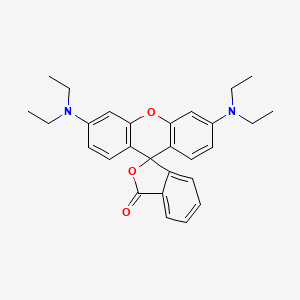
Rhodamine B base
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Rhodamine B base involves several steps. While I don’t have specific details on the synthesis process, it typically includes the condensation of an aromatic amine (such as o-phenylenediamine) with a ketone (such as phthalic anhydride) under acidic conditions. The resulting compound undergoes further modifications to yield Rhodamine B base .
Molecular Structure Analysis
Rhodamine B base belongs to the xanthene dye family. Its molecular structure consists of a central xanthene core with two aromatic rings attached. The core structure includes a nitrogen atom, which contributes to its fluorescence properties. The dye’s chromophore system allows it to absorb and emit light in the visible spectrum, giving it its characteristic red color .
Wissenschaftliche Forschungsanwendungen
1. On-line Separation/Analysis of Rhodamine B Dye
- Summary of Application: A special self-designed device based on poly-1-vinyl-3-pentylimidazole hexafluorophosphate (PILs-C 5) solid-phase extraction and high performance liquid chromatography (HPLC) is proposed as a novel method for the on-line separation and analysis of Rhodamine B (RhB) dye .
- Methods of Application: Single factor experiment design and orthogonal experiment design were used to optimize the experimental parameters, such as pH, the amount of PILs-C 5, sample volume, flow rate, eluent type, eluent concentration, eluent volume, and the flow rate of eluent .
- Results or Outcomes: Under the optimized conditions, the linear range was 0.02–2.4 μg mL −1, with the correlation coefficients ( R2) of 0.997. The limit of detection (LOD) and limit of quantification (LOQ) were 0.004 μg mL −1 and 0.02 μg mL −1, respectively. The extraction capacity was 6.22 mg g −1, and enrichment ratio was 15 .
2. Probing the Effects of Modifications in Cetrimonium Bromide Counter-anions
- Summary of Application: Rhodamine B is used to study the effects of metal chlorides (ZnCl 2, CuCl 2 and FeCl 3) modifications on the comparative solubilization of Rhodamine-B (RB) by Cetyltrimethylammonium bromide (CTAB) and its modified forms .
- Methods of Application: The solubility of RB in different microemulsions were studied using UV-Visible spectroscopy and phase diagrams of CTAB with modified counter ions CTA + [ZnCl 2 .Br] − named as CZN-1, CTA + [CuCl 2 .Br] − named as CCU−1 and CTA + [FeCl 3 .Br] − named as CFE-1 based upon surfactant with modified counter ions (SMCs) .
- Results or Outcomes: Emission spectra of RB in CCU-1 and CFE-1 based microemulsion confirmed that RB formed complexes with Cu and Fe ions. It was also found that RB was less soluble in CTAB based microemulsion as compared to microemulsions based on SMCs .
3. Biotechnology Applications
- Summary of Application: Rhodamine dyes fluoresce and can thus be detected easily and inexpensively with fluorometers. Rhodamine dyes are used extensively in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy and ELISA .
- Methods of Application: The specific methods of application vary depending on the specific biotechnology application. For example, in fluorescence microscopy, Rhodamine B may be used to stain cells or tissues, allowing researchers to visualize specific components under a microscope .
- Results or Outcomes: The outcomes of these applications also vary, but in general, the use of Rhodamine B in these applications allows for the detection and analysis of various biological phenomena .
4. Marker in Mating Experiment
- Summary of Application: Rhodamine B base has been used as a marker in the experiment to determine the mating of B. thuringiensis -resistant females with B. thuringiensis -resistant and B. thuringiensis -susceptible males in reciprocal orders .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, Rhodamine B could be used to stain or mark specific organisms in a population, allowing researchers to track their behavior or interactions .
- Results or Outcomes: The specific outcomes of this experiment are not detailed in the source .
5. Biochemical and Physiological Functions Study
- Summary of Application: Rhodamine B has been used to examine how different Rhodamine B concentrations affected the biochemical and physiological functions of Eichhornia crassipes .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, Rhodamine B could be used to stain or mark specific organisms in a population, allowing researchers to track their behavior or interactions .
- Results or Outcomes: The specific outcomes of this experiment are not detailed in the source .
6. Solid-Phase Extraction High Performance Liquid Chromatography
- Summary of Application: A special self-designed device based on poly-1-vinyl-3-pentylimidazole hexafluorophosphate (PILs-C 5) solid-phase extraction and high performance liquid chromatography (HPLC) is proposed as a novel method for the on-line separation and analysis of Rhodamine B (RhB) dye .
- Methods of Application: Single factor experiment design and orthogonal experiment design were used to optimize the experimental parameters, such as pH, the amount of PILs-C 5, sample volume, flow rate, eluent type, eluent concentration, eluent volume, and the flow rate of eluent .
- Results or Outcomes: Under the optimized conditions, the linear range was 0.02–2.4 μg mL −1, with the correlation coefficients ( R2) of 0.997. The limit of detection (LOD) and limit of quantification (LOQ) were 0.004 μg mL −1 and 0.02 μg mL −1, respectively. The extraction capacity was 6.22 mg g −1, and enrichment ratio was 15 .
7. Detection of Aluminium Ions
- Summary of Application: Two rhodamine B-based fluorescent probes, BOS1 and BOS2, were designed and synthesized for highly selective detection of aluminium (iii) ions .
- Methods of Application: The probes were synthesized via the condensation reactions between the o-diaminobenzene modified rhodamine core structure (RBO) and salicylaldehyde derivatives . They exhibited remarkable absorbance-on and fluorescence-on responses to Al 3+ over other metal ions in ethanol–water (1:9, v/v) medium via the rhodamine ring-opening approach .
- Results or Outcomes: The fluorescence intensities of the probes were linear with the Al 3+ ion concentration, resulting in a low limit of detection of 1.839 μM (BOS1) and 1.374 μM (BOS2) for Al 3+ . The probes had negligible cytotoxicity, and were cell permeable and suitable for sensing Al 3+ in biological systems .
8. Fluorescent Labeling of Nanoparticles
- Summary of Application: Rhodamine B has been used for fluorescent labeling of nanoparticles and subsequent detection of nanoparticle uptake in cells .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, Rhodamine B could be used to stain or mark specific nanoparticles, allowing researchers to track their behavior or interactions .
- Results or Outcomes: The specific outcomes of this experiment are not detailed in the source .
Eigenschaften
IUPAC Name |
3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJMLVCIZGWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041744 | |
| Record name | C.I. Solvent Red 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B base | |
CAS RN |
509-34-2 | |
| Record name | Solvent Red 49 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Red 49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solvent Red 49 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 49 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMK3588HID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

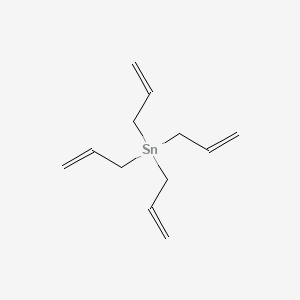
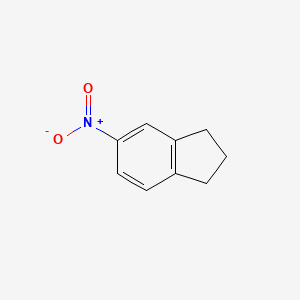
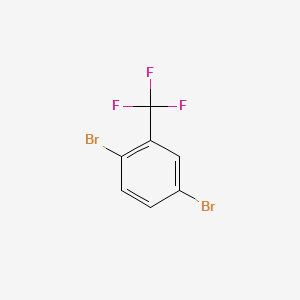
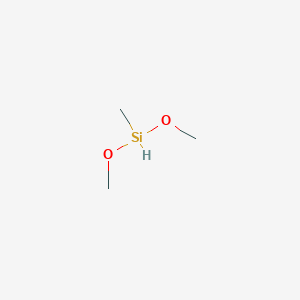
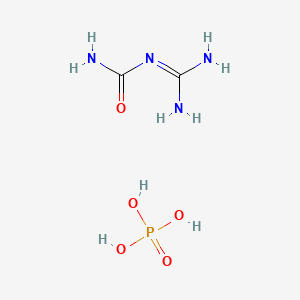
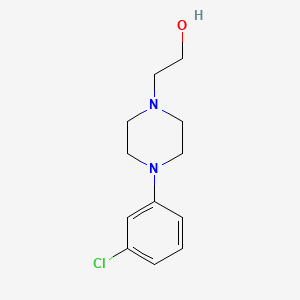
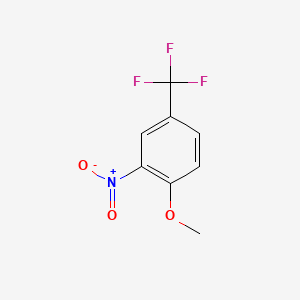
![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)
